molecular formula C5H9NO B1396555 3-Pentenamide, (E)- CAS No. 133099-99-7

3-Pentenamide, (E)-

Cat. No.: B1396555
CAS No.: 133099-99-7
M. Wt: 99.13 g/mol
InChI Key: LARRNBYMHFLZKK-UHFFFAOYSA-N
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Description

3-Pentenamide, (E)- is an unsaturated amide characterized by a five-carbon chain with a trans-configured double bond (C=C) at the third position and an amide (-CONH₂) functional group. This compound serves as a precursor in synthesizing industrially critical materials like adipamide (1,6-hexanediamide), a key intermediate in nylon production . Its (E)-stereochemistry influences reactivity and physical properties, making it distinct from its (Z)-isomer. The compound's molecular formula is C₅H₉NO, with applications spanning polymer chemistry and pharmaceutical intermediates .

Properties

IUPAC Name

pent-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARRNBYMHFLZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pentenamide, (E)-, can be synthesized through various methods. One common approach involves the reaction of 3-pentenoic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction typically requires mild heating to facilitate the formation of the amide bond . Another method involves the use of acid chlorides or anhydrides, which react with ammonia or amines to form the corresponding amides .

Industrial Production Methods

In industrial settings, the production of 3-Pentenamide, (E)-, often involves the catalytic hydrogenation of nitriles or the hydrolysis of nitriles under acidic or basic conditions. These methods are preferred due to their efficiency and scalability .

Mechanism of Action

The mechanism of action of 3-Pentenamide, (E)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. It can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-Ethylpentanamide
  • Molecular Formula: C₇H₁₅NO (vs. C₅H₉NO for 3-pentenamide).
  • Key Differences: A saturated carbon chain with an ethyl (-CH₂CH₃) substituent at the third position instead of a double bond. Higher hydrophobicity due to branching, leading to altered solubility in polar solvents.
  • Applications : Primarily used in organic synthesis as a stable amide intermediate .
N-(6-Chloro-3-pyridazinyl)pentanamide
  • Molecular Formula : C₉H₁₂ClN₃O.
  • Increased molecular weight (213.66 g/mol vs. ~99 g/mol for 3-pentenamide) and complexity. Suitable for pharmaceutical applications due to heteroaromatic moieties, unlike 3-pentenamide’s industrial focus .
(E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide
  • Molecular Formula: C₁₆H₂₁NO₄.
  • Key Differences: Extended aromatic system (phenethyl group) with methoxy (-OCH₃) substituents. Serves as a precursor to 3,4-dihydroisoquinolines, highlighting its role in medicinal chemistry vs. 3-pentenamide’s polymer applications. Higher melting point due to crystalline packing influenced by aromaticity .

Physical and Chemical Properties

Property 3-Pentenamide, (E)- 3-Ethylpentanamide N-(6-Chloro-3-pyridazinyl)pentanamide
Molecular Weight 99.13 g/mol 129.20 g/mol 213.66 g/mol
Melting Point Not reported ~80–85°C (estimated) Likely solid (heteroaromatic)
Solubility Polar aprotic solvents Low polarity solvents Moderate in DMSO/DMF
Reactivity High (C=C bond) Low (saturated) Moderate (chlorine substituent)

Q & A

Basic: How to design a controlled experiment for synthesizing (E)-3-Pentenamide with high stereochemical purity?

Methodological Answer:

  • Variables: Control reaction temperature, catalyst loading, and solvent polarity to favor the (E)-isomer. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using 1H^{1}\text{H}-NMR coupling constants (e.g., trans-vinyl protons show J=1216 HzJ = 12–16\ \text{Hz}) .
  • Replication: Document catalyst source, purification steps (e.g., column chromatography), and spectroscopic data in line with ACS guidelines for reproducibility .

Basic: What spectroscopic techniques are most reliable for characterizing (E)-3-Pentenamide, and how should data be interpreted?

Methodological Answer:

  • Primary Tools:
    • 13C^{13}\text{C}-NMR: Identify carbonyl (δ=165175 ppmδ = 165–175\ \text{ppm}) and alkene carbons (δ=120130 ppmδ = 120–130\ \text{ppm}) .
    • IR Spectroscopy: Confirm amide C=O stretch (ν1650 cm1ν \approx 1650\ \text{cm}^{-1}) and N-H bend (ν1550 cm1ν \approx 1550\ \text{cm}^{-1}) .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT calculations for vibrational frequencies) to resolve ambiguities .

Advanced: How to resolve contradictions in reported bioactivity data for (E)-3-Pentenamide across different studies?

Methodological Answer:

  • Data Audit: Systematically compare assay conditions (e.g., cell lines, concentration ranges, controls) from conflicting studies. Inconsistent solvent use (e.g., DMSO vs. aqueous buffers) may explain variability in IC50_{50} values .
  • Meta-Analysis: Apply statistical models (e.g., random-effects meta-analysis) to quantify heterogeneity and identify confounding variables (e.g., impurities in commercial samples) .
  • Replication: Reproduce key studies using standardized protocols (e.g., OECD guidelines for in vitro assays) and report raw data with error margins .

Advanced: What strategies optimize the regioselective functionalization of (E)-3-Pentenamide in catalytic systems?

Methodological Answer:

  • Catalyst Screening: Test transition-metal complexes (e.g., Pd, Ru) for cross-coupling reactions. Use chelating ligands (e.g., bipyridine) to enhance selectivity for β-position functionalization .
  • Kinetic Profiling: Employ stopped-flow UV-Vis spectroscopy to track intermediate formation and adjust reaction time/temperature dynamically .
  • Computational Aid: Perform DFT calculations to map energy barriers for competing pathways and validate with isotopic labeling experiments (e.g., 2H^{2}\text{H} or 13C^{13}\text{C} tracers) .

Advanced: How to address discrepancies between computational predictions and experimental results in (E)-3-Pentenamide’s thermodynamic stability?

Methodological Answer:

  • Error Analysis: Re-evaluate computational parameters (e.g., basis sets, solvation models) using higher-level theories (e.g., CCSD(T)) and compare with calorimetric data (e.g., DSC for ΔHf\Delta H_{\text{f}}) .
  • Sensitivity Testing: Vary input geometries (e.g., dihedral angles) in molecular dynamics simulations to assess conformational impacts on stability .
  • Collaborative Workflows: Partner with specialized labs to validate results via round-robin testing, ensuring alignment between theory and experiment .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in (E)-3-Pentenamide toxicity studies?

Methodological Answer:

  • Model Selection: Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Report R2R^2, confidence intervals, and outliers .
  • Error Handling: Apply Grubbs’ test to identify anomalous data points and repeat experiments if >5% of replicates deviate significantly .
  • Software Tools: Leverage open-source platforms (e.g., R’s drc package) for reproducible analysis and visualization .

Advanced: How to design a systematic review protocol for evaluating (E)-3-Pentenamide’s role in neurotransmitter modulation?

Methodological Answer:

  • Inclusion Criteria: Define parameters (e.g., in vivo studies, peer-reviewed journals, species-specific data) and exclude non-quantitative or non-peer-reviewed sources .
  • Bias Mitigation: Use PRISMA guidelines for transparent literature screening and risk-of-bias assessment (e.g., SYRCLE’s tool for animal studies) .
  • Data Synthesis: Perform subgroup analysis by organism (e.g., rodent vs. primate) and neurotransmitter type (e.g., GABA vs. glutamate) to contextualize findings .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Pentenamide, (E)-
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3-Pentenamide, (E)-

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